molecular formula C26H30N2S B10864364 1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea

1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea

Cat. No.: B10864364
M. Wt: 402.6 g/mol
InChI Key: FELKAIRCBKDIBL-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a butylphenyl and a diphenylpropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea typically involves the reaction of 4-butylaniline with 3,3-diphenylpropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or modulate receptor activities, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(3,3-diphenylpropyl)thiourea
  • 1-(4-Methylphenyl)-3-(3,3-diphenylpropyl)thiourea
  • 1-(4-Ethylphenyl)-3-(3,3-diphenylpropyl)thiourea

Uniqueness

1-(4-Butylphenyl)-3-(3,3-diphenylpropyl)thiourea is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butylphenyl and diphenylpropyl moieties provides distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C26H30N2S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(4-butylphenyl)-3-(3,3-diphenylpropyl)thiourea

InChI

InChI=1S/C26H30N2S/c1-2-3-10-21-15-17-24(18-16-21)28-26(29)27-20-19-25(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-9,11-18,25H,2-3,10,19-20H2,1H3,(H2,27,28,29)

InChI Key

FELKAIRCBKDIBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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